molecular formula C19H18O5 B3857837 6,7-DIMETHOXY-3-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE

6,7-DIMETHOXY-3-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE

Cat. No.: B3857837
M. Wt: 326.3 g/mol
InChI Key: MBAXPRWCXXEWDS-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-3-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE is a chemical compound belonging to the class of isobenzofuranones This compound is characterized by the presence of methoxy groups at positions 6 and 7, a 4-methylphenyl group, and an oxoethyl group attached to the isobenzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-3-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxyisobenzofuranone and 4-methylbenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 6,7-dimethoxyisobenzofuranone and 4-methylbenzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-3-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

6,7-DIMETHOXY-3-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-3-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Signal Transduction: Modulating signaling pathways involved in cell growth and differentiation.

    Gene Expression: Influencing the expression of genes related to inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione: A quinazoline derivative with similar biological activities.

    6,7-Dimethoxy-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one: Another compound with a similar core structure but different functional groups.

Uniqueness

6,7-DIMETHOXY-3-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy groups and oxoethyl moiety contribute to its versatility in various chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

6,7-dimethoxy-3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-11-4-6-12(7-5-11)14(20)10-16-13-8-9-15(22-2)18(23-3)17(13)19(21)24-16/h4-9,16H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAXPRWCXXEWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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